![molecular formula C27H22N4O4S B2766629 N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-82-5](/img/no-structure.png)

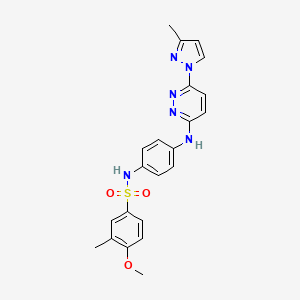

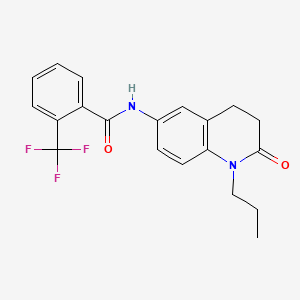

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains an indole moiety and a quinazolinone moiety. Indoles are a class of compounds that consist of a benzene ring fused to a pyrrole ring . Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The indole moiety would contribute to the aromaticity of the molecule, while the quinazolinone moiety could potentially form hydrogen bonds .Chemical Reactions Analysis

Indoles are known to undergo electrophilic substitution reactions more readily than simple arenes. The most reactive position is C3, which is the carbon between the nitrogen and the benzene ring . Quinazolinones can act as a base and form salts with acids .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the indole and quinazolinone moieties. In general, indoles are relatively stable compounds, although they can be oxidized to oxindoles .科学的研究の応用

Synthesis and Chemical Transformations

Research on this compound involves its synthesis and various chemical transformations. One study focused on the synthesis of related compounds through reactions of anthranilamide with isocyanates, leading to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and similar derivatives. These processes are crucial for developing novel compounds with potential biological activities (Chern et al., 1988).

Biological Activities and Applications

Several studies have been conducted to explore the biological activities of compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide. For instance, research on substituted benzoquinazolinones demonstrated the synthesis of amino- and sulfanyl-derivatives, with some compounds showing significant anticancer activity (Nowak et al., 2015). Another study developed novel derivatives as CFM-1 analogs, showing remarkable antitumor activity against several cancer cell lines, highlighting the compound's potential in cancer research (Alafeefy et al., 2015).

Antimicrobial and Antifungal Activities

Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. A study on pyrazoline and pyrazole derivatives demonstrated significant antibacterial and antifungal properties, suggesting the potential of these compounds in treating infectious diseases (Hassan, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by the addition of a benzoyl chloride group to the resulting product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Benzoyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt of the amine.", "Step 2: Dissolve 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in diethyl ether and add sodium hydroxide to form the sodium salt of the acid.", "Step 3: Add the hydrochloride salt of the amine to the sodium salt of the acid and stir the mixture for several hours to allow for condensation.", "Step 4: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with diethyl ether.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of dichloromethane and methanol and add benzoyl chloride to the solution.", "Step 7: Add sodium bicarbonate to the mixture to neutralize the solution and extract the product with dichloromethane.", "Step 8: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |

CAS番号 |

688055-82-5 |

分子式 |

C27H22N4O4S |

分子量 |

498.56 |

IUPAC名 |

N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |

InChI |

InChI=1S/C27H22N4O4S/c32-25(28-10-9-18-13-29-21-4-2-1-3-19(18)21)17-7-5-16(6-8-17)14-31-26(33)20-11-23-24(35-15-34-23)12-22(20)30-27(31)36/h1-8,11-13,29H,9-10,14-15H2,(H,28,32)(H,30,36) |

InChIキー |

IRGSPPYVEVJNHJ-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

![4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2766549.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2766551.png)

![5-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2766556.png)

![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2766558.png)

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)